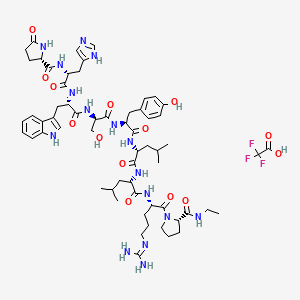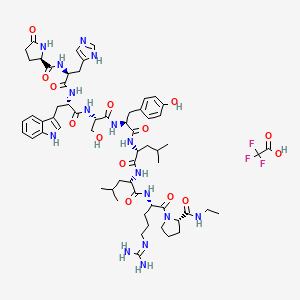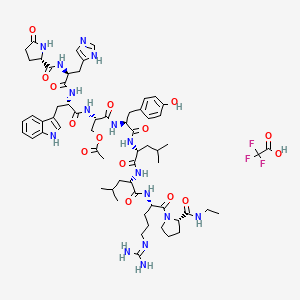
Boc-Gln-Ala-Arg-pNA Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Gln-Ala-Arg-pNA Hydrochloride (BGAAR-pNA) is an amino acid-based peptide that is widely used in scientific research. It is a peptide that has been used for a variety of applications, including protein structure analysis, peptide synthesis, and enzyme activity studies. BGAAR-pNA is a small peptide of five amino acids, with the sequence Boc-Gln-Ala-Arg-pNA, and is a member of the p-nitroanilide (pNA) family of peptides. It is an important tool for researchers as it can be used to study a variety of biological processes.
科学的研究の応用
Boc-Gln-Ala-Arg-pNA Hydrochloride has a wide range of applications in scientific research. It has been used to study protein structure and function, as well as enzyme activity. It has also been used to study the effects of peptide-receptor interactions, and to investigate the effects of post-translational modifications on protein structure and activity. Boc-Gln-Ala-Arg-pNA Hydrochloride is also used to study the effects of peptide-protein interactions on gene expression.
作用機序
Boc-Gln-Ala-Arg-pNA Hydrochloride is a peptide that binds to specific receptors on the cell surface. When the peptide binds to its receptor, it induces a conformational change in the receptor. This conformational change results in the activation of a signal transduction pathway, which leads to a variety of cellular responses.
Biochemical and Physiological Effects
Boc-Gln-Ala-Arg-pNA Hydrochloride has a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to modulate the expression of genes involved in cell growth and differentiation. In addition, Boc-Gln-Ala-Arg-pNA Hydrochloride has been shown to modulate the activity of ion channels and receptors, which can lead to changes in cell signaling and responses.
実験室実験の利点と制限
The use of Boc-Gln-Ala-Arg-pNA Hydrochloride in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and purify, making it suitable for use in a variety of laboratory applications. Another advantage is that it can be used to study a variety of biological processes, including protein structure and function, enzyme activity, and post-translational modifications. However, one limitation of Boc-Gln-Ala-Arg-pNA Hydrochloride is that it is not very stable, and must be stored and handled carefully.
将来の方向性
The use of Boc-Gln-Ala-Arg-pNA Hydrochloride in scientific research is an active area of research. There are a number of potential future directions for this research. One potential direction is the development of more stable peptides that can be used in a variety of laboratory experiments. Another potential direction is the development of new methods for studying protein structure and function. Additionally, new methods for studying post-translational modifications and the effects of peptide-receptor interactions could be developed. Finally, new methods for studying the effects of peptide-protein interactions on gene expression could be explored.
合成法
Boc-Gln-Ala-Arg-pNA Hydrochloride is synthesized by a solid-phase peptide synthesis (SPPS) method. This method involves the sequential addition of protected amino acids to a resin support. The first step is to attach the Boc-protected amino acid to the resin, followed by the addition of the Gln-protected amino acid. This is followed by the addition of the Ala-protected amino acid, and then the Arg-protected amino acid. Finally, the pNA group is attached to complete the synthesis.
特性
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N9O8.ClH/c1-14(30-21(37)18(11-12-19(26)35)33-24(39)42-25(2,3)4)20(36)32-17(6-5-13-29-23(27)28)22(38)31-15-7-9-16(10-8-15)34(40)41;/h7-10,14,17-18H,5-6,11-13H2,1-4H3,(H2,26,35)(H,30,37)(H,31,38)(H,32,36)(H,33,39)(H4,27,28,29);1H/t14-,17-,18-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDSFDHDEVPEQB-NZZVAKLFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40ClN9O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Gln-Ala-Arg-pNA Hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














